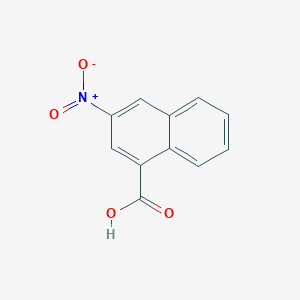

3-Nitro-1-naphthoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26051. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-11(14)10-6-8(12(15)16)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNZIGOFCKHWDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282467 | |

| Record name | 3-nitro-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4507-84-0 | |

| Record name | 4507-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitro-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Nitro-1-naphthoic acid from 1-Naphthoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Nitro-1-naphthoic acid, a valuable bifunctional molecule, through the direct electrophilic nitration of 1-naphthoic acid.[1] The document delves into the underlying mechanistic principles, offers a detailed experimental protocol, and discusses critical aspects of process control, safety, and product characterization. Designed for researchers and professionals in organic synthesis and drug development, this guide synthesizes theoretical knowledge with practical, field-proven insights to ensure a robust and reproducible synthetic methodology. The versatility of this compound as a precursor for complex heterocyclic compounds and its potential in materials science underscores the importance of a well-understood synthetic route.[1]

Introduction and Scientific Significance

This compound (CAS No: 4507-84-0) is a key chemical intermediate characterized by a carboxylic acid group at the 1-position and a nitro group at the 3-position of the naphthalene ring.[1][2] This unique arrangement of a deactivating, electron-withdrawing group (-COOH) and a strong electron-withdrawing group (-NO2) creates a distinct electronic and steric environment.[1] This bifunctionality is the cornerstone of its utility, allowing for sequential or parallel modifications. For instance, the nitro group can be readily reduced to an amine, opening pathways to 3-Amino-1-naphthoic acid and subsequent derivatives like complex heterocyclic structures and chiral ligands.[1] Simultaneously, the carboxylic acid can undergo esterification, amidation, or conversion to an acid chloride.[1] This versatility makes it a valuable precursor in the synthesis of dyes, pharmaceuticals, and advanced materials, where its electronic properties are leveraged to develop organic semiconductors.[1]

Mechanistic Insights: The Electrophilic Nitration of 1-Naphthoic Acid

The synthesis of this compound is a classic example of electrophilic aromatic substitution (EAS).[1] The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[3][4]

Step 1: Generation of the Nitronium Ion

Concentrated sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the linear and highly reactive nitronium ion.[5]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack and Directing Effects

The electron-rich π-system of the naphthalene ring attacks the nitronium ion.[1] The regioselectivity of this attack is governed by both the inherent reactivity of the naphthalene core and the directing effect of the C1-carboxylic acid substituent.

-

Naphthalene Reactivity: Unlike benzene, naphthalene has two distinct positions for substitution: alpha (C1, C4, C5, C8) and beta (C2, C3, C6, C7). Electrophilic attack at the alpha-position is generally kinetically favored because the resulting carbocation intermediate (Wheland intermediate) is better stabilized by resonance. Specifically, attack at the alpha-position allows for the formation of resonance structures that preserve a complete benzene ring, which is energetically favorable.[6][7]

-

Substituent Effects: The carboxylic acid group (-COOH) is an electron-withdrawing group and, in benzene chemistry, is known as a deactivating, meta-directing group.[3] This deactivating nature reduces the overall reactivity of the aromatic ring towards electrophilic attack. In the case of 1-naphthoic acid, the -COOH group deactivates the ring it is attached to (the 'A' ring), particularly the ortho (C2, C8) and para (C4) positions. This effect, combined with the inherent preference for substitution in the unsubstituted ring, would typically favor nitration at C5 or C8. However, the synthesis classically yields the 3-nitro isomer.[1] This outcome suggests a complex interplay of kinetic and thermodynamic control, where direct substitution on the deactivated ring at the meta position (C3) becomes a significant pathway under specific reaction conditions.

The formation of the sigma complex (Wheland intermediate) is the rate-determining step.[4] Subsequent deprotonation by a weak base (like HSO₄⁻ or water) restores the aromaticity of the ring, yielding the final product.[4]

Diagram: Generalized Mechanism of Nitration

Caption: Workflow for the synthesis of this compound.

-

Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid in a 1:2 v/v ratio, while cooling in an ice bath. This mixture is highly corrosive and the mixing is exothermic.

-

Reaction Setup: Place 1-naphthoic acid into a three-necked round-bottom flask equipped with a magnetic stirrer.

-

Dissolution: Slowly add concentrated sulfuric acid to the 1-naphthoic acid with stirring until it is completely dissolved. Cool this mixture in an ice bath to between 0-5°C.

-

Nitration: Add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of 1-naphthoic acid. The rate of addition must be carefully controlled to maintain the reaction temperature below 10°C. An exothermic reaction will be observed.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 15-30 minutes to ensure the reaction goes to completion. [8]6. Quenching: Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with constant stirring. This step is critical for precipitating the solid product and diluting the strong acids. [9]7. Isolation and Washing: Collect the precipitated crude product by vacuum filtration using a Büchner funnel. [9]Wash the solid cake with several portions of cold water until the filtrate is neutral to pH paper. A subsequent wash with a dilute sodium bicarbonate solution can be used to remove any remaining acidic impurities. [9]8. Purification: Recrystallize the crude product from a suitable solvent, such as methanol or an ethanol/water mixture, to obtain the purified this compound. [8]9. Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, FT-IR).

Product Characterization

Confirming the identity and purity of the final product is essential.

-

Melting Point: The literature melting point for 3-Nitrophthalic acid, a similar compound, is in the range of 215-218°C after recrystallization. [10]The melting point of this compound should be determined and compared to reference values.

-

Spectroscopy:

-

¹H NMR: Will confirm the substitution pattern on the naphthalene ring.

-

¹³C NMR: Will show the number of unique carbons, consistent with the product structure.

-

FT-IR: Will show characteristic peaks for the -COOH group (broad O-H stretch around 3000 cm⁻¹, C=O stretch around 1700 cm⁻¹) and the -NO₂ group (asymmetric and symmetric stretches around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

-

While spectra for the exact acid are not readily available in open-access databases, data for its methyl ester (Methyl 3-nitro-1-naphthoate) can provide valuable comparative information for structural elucidation. [11][12]

Safety and Process Considerations

CRITICAL SAFETY NOTICE: Aromatic nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled. [13]

-

Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. [8]Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed inside a certified chemical fume hood.

-

Temperature Control: Maintaining a low temperature during the addition of the nitrating agent is the most critical parameter to prevent over-nitration (dinitration) and the formation of unwanted by-products. [14][15]* Quenching: The quenching process must be done slowly by pouring the acid mixture into ice, never the other way around, to manage the heat generated from the dilution of the strong acids. [9]* By-products: The reaction may produce other isomers. Purification by recrystallization is crucial to isolate the desired 3-nitro isomer.

-

Thermal Stability: Organic nitro compounds can be thermally unstable and may decompose exothermically at elevated temperatures. [13]Avoid excessive heat during drying.

Conclusion

The direct nitration of 1-naphthoic acid provides a classical and effective route to this compound. A thorough understanding of the electrophilic aromatic substitution mechanism, careful control of reaction temperature, and adherence to strict safety protocols are paramount for a successful and safe synthesis. The resulting product is a versatile intermediate with significant potential in various fields of chemical and materials research.

References

-

Chemistry 210. Experiment 10: Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. Available from: [Link].

-

SpectraBase. This compound, methyl ester. Available from: [Link].

-

ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Available from: [Link].

-

SpectraBase. This compound, methyl ester - Optional[FTIR] - Spectrum. Available from: [Link].

-

Doc Brown's Chemistry. Benzene methylbenzene naphthalene mechanism nitration electrophilic substitution. Available from: [Link].

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link].

-

Organic Syntheses. 3-nitrophthalic acid. Available from: [Link].

-

Studylib. Nitration of Aromatics: EAS & Methyl Benzoate. Available from: [Link].

-

IChemE. Runaway reaction hazards in processing organic nitrocompounds. Available from: [Link].

-

Chad's Prep. 18.2c EAS Nitration. YouTube. Available from: [Link].

-

Organic Chemistry Explained. Nitration of Naphthalene. YouTube. Available from: [Link].

-

Chemistry Stack Exchange. Nitration of naphthalene and anthracene. Available from: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 4507-84-0 [chemicalbook.com]

- 3. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Chemistry 210 Experiment 10 [home.miracosta.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. icheme.org [icheme.org]

- 14. researchgate.net [researchgate.net]

- 15. studylib.net [studylib.net]

3-Nitro-1-naphthoic acid CAS number 4507-80-7

An In-Depth Technical Guide to 3-Nitro-1-naphthoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Foreword: A Molecule of Strategic Duality

This compound (CAS No. 4507-84-0) presents itself not merely as a chemical intermediate, but as a strategic scaffold of compelling duality. Its rigid naphthalene core, functionalized with both a strongly electron-withdrawing nitro group and a versatile carboxylic acid, offers chemists a powerful toolkit for molecular design. The interplay between these two groups governs the molecule's reactivity, making it a valuable precursor in fields as diverse as medicinal chemistry, advanced materials, and biochemical sensing. This guide moves beyond a simple recitation of properties to explore the causality behind its synthesis, the logic of its reactivity, and the strategic rationale for its application in modern research and development.

(Note: The CAS number for this compound is 4507-84-0, which will be used throughout this guide for accuracy).

Section 1: Physicochemical and Spectroscopic Profile

A molecule's identity is fundamentally defined by its physical and spectral characteristics. These data points are the foundational layer upon which all synthetic and application-based strategies are built.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. These values are critical for reaction planning, purification, and regulatory compliance.

| Property | Value | Source(s) |

| CAS Number | 4507-84-0 | [1][2] |

| Molecular Formula | C₁₁H₇NO₄ | [2][3] |

| Molecular Weight | 217.18 g/mol | [1][3] |

| Appearance | Data not available (typically a solid) | |

| Melting Point | Data not available | |

| Density | 1.468 g/cm³ (Predicted) | [4] |

| Solubility | Data not available | |

| InChI Key | JTNZIGOFCKHWDV-UHFFFAOYSA-N | [1] |

Predicted Spectroscopic Signature

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale and Causality |

| ¹H NMR | Carboxylic Acid (1H) | >12 ppm (broad singlet) | The acidic proton is highly deshielded and subject to hydrogen bonding, resulting in a broad signal far downfield. |

| Aromatic Protons (6H) | 7.5 - 9.0 ppm (multiplets) | Protons on the naphthalene core reside in the characteristic aromatic region. The electron-withdrawing effects of both the -NO₂ and -COOH groups will shift adjacent protons further downfield. Protons H2 and H4 will likely be the most deshielded. | |

| ¹³C NMR | Carboxylic Carbon | >168 ppm | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.[1] |

| Aromatic Carbons | 120 - 150 ppm | Ten distinct signals are expected for the naphthalene ring carbons. The carbons directly attached to the nitro and carboxyl groups (C1, C3) and the ipso-carbons will have characteristic shifts influenced by substituent effects.[1] | |

| FT-IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) | The characteristic, broad absorption is due to extensive hydrogen bonding of the carboxylic acid dimer.[1] |

| C=O Stretch (Carboxylic Acid) | 1680-1710 cm⁻¹ (strong) | A strong, sharp peak indicative of the carbonyl group in an aromatic carboxylic acid. | |

| N-O Asymmetric Stretch | 1500-1560 cm⁻¹ (strong) | A strong absorption characteristic of the nitro group attached to an aromatic ring. | |

| N-O Symmetric Stretch | 1335-1390 cm⁻¹ (strong) | The second strong absorption band confirming the presence of the nitro functional group. |

Section 2: Synthesis and Mechanistic Insights

The most direct and established route to this compound is the electrophilic aromatic substitution of 1-naphthoic acid.[1] Understanding the mechanism is key to controlling the reaction and optimizing its yield.

Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via the classic mechanism for aromatic nitration. Sulfuric acid, the stronger acid, protonates nitric acid, which then loses a molecule of water to form the potent electrophile, the nitronium ion (NO₂⁺).

The crucial aspect of this synthesis is its regioselectivity . The carboxylic acid group (-COOH) at the 1-position is an electron-withdrawing and deactivating group. In the naphthalene ring system, this deactivates the ring to which it is attached (the A-ring). Consequently, the electrophilic attack by the nitronium ion preferentially occurs on the other, more electron-rich ring (the B-ring).[1] Within the B-ring, substitution occurs away from the peri position (C8) due to steric hindrance, favoring positions C5 and C7. However, the dominant product is this compound, indicating substitution on the deactivated ring. This is a known complexity in naphthalene chemistry where substitution on the deactivated ring can still occur, particularly at the meta position (C3) relative to the deactivating group.

Caption: Mechanism of Electrophilic Nitration of 1-Naphthoic Acid.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for aromatic nitration.[7]

Objective: To synthesize this compound from 1-naphthoic acid.

Materials:

-

1-Naphthoic acid (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Distilled water

-

Appropriate organic solvent for recrystallization (e.g., ethanol, acetic acid)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice-salt bath to 0-5 °C. The maintenance of low temperature is critical to control the exothermic reaction and prevent over-nitration or side product formation.

-

Substrate Addition: Slowly add 1-naphthoic acid in portions to the cold, stirring sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate, pre-cooled flask.

-

Addition of Nitrating Agent: Add the cold nitrating mixture dropwise from the dropping funnel to the solution of 1-naphthoic acid. The rate of addition must be carefully controlled to maintain the reaction temperature below 10 °C. This is the most critical step for selectivity and safety.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This precipitates the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper. This removes residual acids.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent to yield pure this compound.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified product.

Caption: General workflow for the synthesis and purification of this compound.

Section 3: Chemical Reactivity and Derivatization Strategies

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. This allows for selective transformations, opening pathways to a diverse library of derivatives.[1]

Transformations of the Nitro Group

The nitro group is a versatile functional handle, primarily serving as a precursor to an amino group.

-

Reduction to Amine: The most common transformation is the reduction of the nitro group to an amine, yielding 3-Amino-1-naphthoic acid. This is a crucial intermediate for further derivatization. This reduction can be achieved chemoselectively using various reagents, such as tin(II) chloride (SnCl₂), iron (Fe) or zinc (Zn) in acidic media, or catalytic hydrogenation (e.g., H₂/Pd-C), which are mild enough to leave the carboxylic acid intact.[8][9]

-

Further Amine Chemistry: The resulting 3-amino-1-naphthoic acid can undergo diazotization followed by Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -CN, -halogens).[1]

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into other functional groups, most notably esters and amides.

-

Esterification: Standard Fischer esterification (reaction with an alcohol under acidic catalysis) can be used, though conditions must be chosen carefully to avoid side reactions with the sensitive nitro group.

-

Amide Bond Formation: This is a cornerstone of medicinal chemistry. The carboxylic acid can be activated with a wide range of modern coupling reagents (e.g., HATU, HOBt/EDC, DMTMM) and reacted with primary or secondary amines to form amide bonds.[1] This approach is highly modular and allows for the introduction of diverse structural motifs. A one-pot protocol directly from nitroarenes and carboxylic acids has also been developed, showcasing advanced synthetic strategies.[10]

Caption: Key derivatization pathways for this compound.

Section 4: Applications in Research and Development

The unique structure of this compound makes it a valuable starting material in several high-impact research areas.

Medicinal Chemistry: Hypoxia-Activated Prodrugs (HAPs)

Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[11][12] This hypoxic environment is a major barrier to successful cancer therapy but also presents a unique therapeutic opportunity. Hypoxic cells overexpress certain reductase enzymes that are less active in normal, oxygenated tissues.

The nitroaromatic moiety of this compound is an ideal "trigger" for HAPs.[13][14] The principle is as follows:

-

A non-toxic prodrug, incorporating the 3-nitro-naphthalene scaffold, is administered.

-

In hypoxic tumor regions, reductase enzymes reduce the electron-withdrawing nitro group (-NO₂) to an electron-donating hydroxylamine (-NHOH) or amine (-NH₂) group.[11]

-

This electronic switch triggers a fragmentation or conformational change, releasing a potent cytotoxic agent directly at the tumor site.[13][15]

This targeted drug release minimizes systemic toxicity and increases efficacy against chemoresistant hypoxic cells. Derivatives of this compound can be designed where the carboxylic acid is linked to a potent anticancer drug, creating a prodrug that is selectively activated in the tumor microenvironment.[12][14]

Materials Science

The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the naphthalene system.[1] By incorporating this compound or its derivatives into larger conjugated systems or polymers, materials scientists can tune the electronic band gap and charge-transport properties. This makes it a building block of interest for developing organic semiconductors, components for organic light-emitting diodes (OLEDs), and other functional electronic materials.[1]

Biochemical Probes

The same reductive activation that is useful in medicinal chemistry can be harnessed to create biochemical probes. For example, a derivative can be synthesized where the reduction of the nitro group to an amine leads to a dramatic change in fluorescence (a "turn-on" sensor). Such probes can be used to image and quantify reductase activity or map hypoxic regions in cells and tissues, providing invaluable tools for biological research and diagnostics.[14]

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety. The following guidelines are based on available Safety Data Sheet (SDS) information.[16][17]

| Hazard Category | Precautionary Measure | Rationale |

| Eye Contact | Causes serious eye damage/irritation. | Wear appropriate chemical safety goggles or a face shield. An eyewash station should be immediately accessible.[16] |

| Skin Contact | Causes skin irritation. | Wear nitrile or other appropriate chemical-resistant gloves. Avoid prolonged or repeated contact.[16] |

| Inhalation | May cause respiratory irritation. | Handle in a well-ventilated area or a chemical fume hood, especially when dealing with fine powders to avoid dust formation. |

| Storage | Store in a cool, dry, well-ventilated area. | Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents.[4] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. | Consult your institution's environmental health and safety office for proper disposal procedures for nitroaromatic compounds.[17] |

Section 6: Conclusion and Future Outlook

This compound is a molecule of significant strategic value. Its well-defined synthesis, predictable bifunctional reactivity, and the potent electronic nature of its nitroaromatic core make it a highly versatile platform for innovation. While its historical roots are in the dye industry, its future lies in high-technology applications. The continued exploration of its derivatives as hypoxia-activated cancer therapeutics holds immense promise. Furthermore, its role as a scaffold for novel organic electronic materials and sensitive biochemical probes ensures its relevance for years to come. For the discerning researcher, this compound is not just a reagent, but a gateway to complex molecular architectures with purpose-driven function.

References

-

Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals (Basel), 15(2), 187. [Link]

-

Denny, B. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Encyclopedia.pub. [Link]

-

Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PubMed. [Link]

-

MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]

-

Pinto, M., et al. (2024). Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma. RSC Medicinal Chemistry. [Link]

-

Capot Chemical. (n.d.). 4507-84-0 | 3-Nitro-naphthalene-1-carboxylic acid. Capot Chemical. [Link]

-

Pharma Innovation. (n.d.). CAS 4507-84-0 3-Nitro-naphthalene-1-carboxylic acid. Pharma Innovation. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrophthalic Acid. Cole-Parmer. [Link]

-

Organic Syntheses. (n.d.). 3-nitrophthalic acid. Organic Syntheses. [Link]

-

Islamic Azad University. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry. [Link]

-

Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

ResearchGate. (n.d.). A new reagent for selective reduction of nitro group. ResearchGate. [Link]

-

Journal of Organic Chemistry. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes. pubs.acs.org. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. . [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4507-84-0 | 3-Nitro-naphthalene-1-carboxylic acid - Capot Chemical [capotchem.com]

- 3. alfa-chemclinix.com [alfa-chemclinix.com]

- 4. echemi.com [echemi.com]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. mdpi.com [mdpi.com]

- 15. Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Molecular Structure of 3-Nitro-1-naphthoic acid

This guide provides a comprehensive examination of 3-Nitro-1-naphthoic acid (CAS No: 4507-84-0), a bifunctional aromatic compound of significant interest in synthetic chemistry.[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features, spectroscopic identity, synthesis, and chemical reactivity of the molecule, grounding all claims in established scientific principles and authoritative sources.

Introduction: The Strategic Importance of a Bifunctional Scaffold

This compound is a derivative of naphthalene, an aromatic hydrocarbon, featuring two key functional groups: a carboxylic acid (-COOH) at the 1-position and a nitro group (-NO₂) at the 3-position.[1] This specific arrangement creates a unique electronic and steric environment, establishing the molecule as a versatile and valuable precursor in organic synthesis.[1] The interplay between the electron-withdrawing nature of both substituents governs its reactivity and makes it a crucial intermediate for synthesizing a wide array of derivatives, including dyes, complex heterocyclic compounds, and potential therapeutic agents.[1][3] Its utility extends to materials science and its use as a molecular probe in biochemical investigations.[1]

Elucidation of the Molecular Structure

A thorough understanding of a molecule's utility begins with a detailed analysis of its structure and the characteristic spectroscopic fingerprints that define it.

Core Structural and Physicochemical Properties

The fundamental identity of this compound is captured by its basic chemical properties.

| Property | Value | Source |

| CAS Number | 4507-84-0 | [1][2] |

| Molecular Formula | C₁₁H₇NO₄ | [4] |

| Molecular Weight | 217.18 g/mol | [1] |

| Appearance | Off-white to beige powder | [5] |

| InChI Key | JTNZIGOFCKHWDV-UHFFFAOYSA-N | [1] |

The structure consists of a naphthalene bicyclic aromatic ring system. The carboxylic acid at position C1 and the nitro group at position C3 are both strongly electron-withdrawing, which deactivates the aromatic rings towards further electrophilic substitution.[1][6] This deactivation is a critical factor influencing its synthetic pathways.

Caption: General workflow for the synthesis of this compound.

Self-Validating Experimental Protocol: Nitration of 1-Naphthoic Acid

This protocol is adapted from established procedures for the nitration of aromatic carboxylic acids. [7][8]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 1-naphthoic acid (1.0 eq) to an excess of concentrated sulfuric acid (e.g., 4-5 volumes) while stirring in an ice bath to maintain a temperature below 10°C.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) in a separate flask, cooled in an ice bath.

-

Addition: Add the nitrating mixture dropwise from the dropping funnel to the stirred solution of 1-naphthoic acid. Causality: The rate of addition is critical to control the exothermicity of the reaction and prevent over-nitration or side reactions. Maintain the internal temperature between 0-10°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the solid product.

-

Isolation & Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual acids. The crude product can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol or acetic acid) to yield pure this compound. Validation: The purity of the final product should be confirmed by measuring its melting point and acquiring spectroscopic data (NMR, IR) to match the expected structure.

Key Chemical Reactivity

The bifunctional nature of this compound provides two distinct handles for subsequent chemical transformations.

-

Reduction of the Nitro Group: The nitro group is readily susceptible to reduction to form 3-Amino-1-naphthoic acid. [1]This transformation is a cornerstone of its synthetic utility, as the resulting amino group can be used in a vast range of reactions, such as diazotization or amide coupling. Common reducing agents include Sn/HCl, H₂/Pd-C, or sodium dithionite. [1][3]* Derivatization of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations. [1]It can be converted to an ester (esterification) by reacting with an alcohol under acidic conditions, or to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is a highly reactive intermediate for forming amides and other derivatives. [1]

Caption: Key reaction pathways for this compound.

Applications in Research and Development

The structural and reactive properties of this compound make it a valuable building block in several scientific domains:

-

Pharmaceutical Synthesis: Its derivatives are investigated for potential therapeutic applications. [1]The ability to convert the nitro group to an amine and derivatize the carboxylic acid allows for the construction of complex molecules for drug discovery pipelines. [1][9]* Fluorescent Probes and Dyes: The naphthalene core is a fluorophore. Modification of the functional groups can tune its photophysical properties, leading to the development of sensors and probes for biological imaging. [10]* Materials Science: It serves as a precursor for functional imide-related structures and chiral ligands used in asymmetric catalysis. [1]

Safety and Handling

As a laboratory chemical, this compound requires careful handling. It is classified as a skin and eye irritant. [11][12]

-

Precautions for Safe Handling: Handle in a well-ventilated place, preferably a chemical fume hood. [11][13]Wear suitable personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [12][13]Avoid formation of dust and aerosols. [11][12]* Storage Conditions: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong bases and oxidizing agents. [5][11]* First-Aid Measures: In case of contact with eyes, rinse cautiously with water for several minutes. [12]If on skin, wash with plenty of soap and water. [12]If inhaled, move the person to fresh air. [12][13]Seek medical attention if irritation persists.

References

-

This compound, methyl ester - SpectraBase. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - 3-Nitrophthalic Acid, 95%(TLC) - Cole-Parmer. (n.d.). Retrieved from [Link]

-

Safety Data Sheet. (2024). Retrieved from [Link]

-

Synthesis of the compounds: (I) 3-nitro-1,8-naphthalic anhydride, amine... - ResearchGate. (n.d.). Retrieved from [Link]

-

This compound, methyl ester - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

8-Nitro-1-naphthoic acid - MySkinRecipes. (n.d.). Retrieved from [Link]

-

3-NITRO-2-NAPHTHOIC ACID | CAS#:73428-03-2 | Chemsrc. (2025). Retrieved from [Link]

-

3-nitrophthalic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- WO2004000792A1 - A process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof - Google Patents. (2004).

-

Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - MDPI. (2024). Retrieved from [Link]

-

Spectral Information - PubChem - NIH. (2017). Retrieved from [Link]

-

Synthesis of 3- nitrophthalic acid - PrepChem.com. (n.d.). Retrieved from [Link]

-

8-nitro-1-naphthalenecarboxylic acid - Stenutz. (n.d.). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 4507-84-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-NITRO-2-NAPHTHOIC ACID | CAS#:73428-03-2 | Chemsrc [chemsrc.com]

- 5. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]

- 6. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. 8-Nitro-1-naphthoic acid [myskinrecipes.com]

- 10. mdpi.com [mdpi.com]

- 11. echemi.com [echemi.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Spectroscopic Guide to 3-Nitro-1-naphthoic Acid: Structure, Interpretation, and Experimental Protocols

This technical guide provides an in-depth analysis of the spectroscopic signature of 3-Nitro-1-naphthoic acid, a bifunctional molecule of significant interest in organic synthesis. As a precursor for dyes, pharmaceuticals, and other functional materials, a comprehensive understanding of its structural and electronic properties is paramount.[1] This document serves as a key resource for researchers, scientists, and drug development professionals, offering detailed interpretations of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside field-proven experimental protocols.

The unique arrangement of a carboxylic acid at the 1-position and a nitro group at the 3-position on the naphthalene core governs the molecule's reactivity and spectroscopic characteristics.[1] The following sections will dissect these characteristics, providing both theoretical grounding and practical guidance for its empirical analysis.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated to its spectroscopic output. The electron-withdrawing nature of both the nitro group and the carboxylic acid significantly influences the electron density distribution across the aromatic system, leading to predictable and interpretable spectral patterns.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum reveals six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring system. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic effects of the substituents. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (>10 ppm), often exchanging with trace water in the solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |

| H-2 | ~8.5 - 8.7 | d |

| H-4 | ~8.3 - 8.5 | d |

| H-5 | ~8.0 - 8.2 | d |

| H-6 | ~7.6 - 7.8 | t |

| H-7 | ~7.8 - 8.0 | t |

| H-8 | ~8.1 - 8.3 | d |

| -COOH | >10 | br s |

Note: These are predicted values based on substituent effects on the naphthalene core. Actual values may vary based on solvent and concentration.

Interpretation and Causality:

-

Deshielding Effects: The electron-withdrawing nitro group at C-3 causes significant deshielding of the adjacent protons, H-2 and H-4, pushing their signals downfield.

-

Coupling Patterns: The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) will exhibit a clear coupling network, allowing for their unambiguous assignment through techniques like COSY.[1] H-2 and H-4 will appear as doublets due to coupling with each other.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will display 11 distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound[1]

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C=O | ~168.0 |

| C-1 | ~125.0 |

| C-2 | ~129.5 |

| C-3 | ~148.0 |

| C-4 | ~124.0 |

| C-4a | ~130.0 |

| C-5 | ~128.5 |

| C-6 | ~127.0 |

| C-7 | ~129.0 |

| C-8 | ~126.5 |

| C-8a | ~135.0 |

Interpretation and Causality:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield.[1]

-

Nitro-Substituted Carbon: The carbon directly attached to the nitro group (C-3) is also strongly deshielded due to the powerful electron-withdrawing effect of the -NO₂ group.[1]

-

Quaternary Carbons: The quaternary carbons (C-1, C-3, C-4a, C-8a) can be identified by their generally lower intensity and confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH₂, and CH₃ groups.[1]

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for acquiring NMR spectra of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The spectrum is characterized by strong absorptions from the carboxylic acid and nitro groups, as well as vibrations from the aromatic core.[1]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1550 - 1475 | Asymmetric N-O stretch | Nitro Group |

| 1360 - 1290 | Symmetric N-O stretch | Nitro Group |

| 1600 - 1450 | C=C stretches | Aromatic Ring |

| 900 - 675 | C-H out-of-plane bend | Aromatic Ring |

Note: Values are typical ranges. Aromatic nitro compounds often show a characteristic band around 1527 cm⁻¹.[2][3][4]

Interpretation and Causality:

-

Carboxylic Acid: The most prominent feature is the very broad O-H stretch, a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state. The sharp, strong C=O stretch is also easily identifiable.

-

Nitro Group: The presence of two strong bands for the asymmetric and symmetric N-O stretching vibrations is definitive for the nitro group.[4][5]

-

Aromatic Ring: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the naphthalene rings. The substitution pattern on the aromatic ring can sometimes be inferred from the C-H out-of-plane bending bands in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy (ATR)

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity and structure.

Expected Fragmentation Pattern:

With a molecular weight of 217.18 g/mol , the molecular ion peak (M⁺•) should be observed at m/z 217 in an electron ionization (EI) experiment.[1] In electrospray ionization (ESI) in negative mode, the [M-H]⁻ ion at m/z 216 would be prominent.

Key fragmentation pathways for aromatic carboxylic acids include:

-

Loss of -OH: [M - 17]⁺• leading to a peak at m/z 200.

-

Loss of -COOH: [M - 45]⁺• resulting in a fragment at m/z 172.[6]

-

Loss of -NO₂: [M - 46]⁺• giving a peak at m/z 171.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (Direct Infusion ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Set up the mass spectrometer in either positive or negative ion detection mode. Negative mode is often preferable for carboxylic acids.

-

Calibrate the instrument using a standard calibration solution.

-

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Parameter Optimization: Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the [M-H]⁻ ion (m/z 216).

-

Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion and any significant fragment ions.

Conclusion

The spectroscopic analysis of this compound provides a clear and detailed picture of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry offers a self-validating system for its identification and characterization. The predictable deshielding effects of the nitro and carboxylic acid groups on the naphthalene core, coupled with characteristic vibrational frequencies and fragmentation patterns, create a unique spectroscopic fingerprint. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently analyze and interpret the spectroscopic data of this important synthetic intermediate.

References

-

Grube, M., et al. (2008). Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. Journal of Industrial Microbiology & Biotechnology. Retrieved from [Link]

-

Wiley Online Library. (2022). On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A 1H NMR Study. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound, methyl ester. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Naphthoic Acid

Abstract

This technical guide provides a comprehensive examination of the principles and practices governing electrophilic aromatic substitution (EAS) on 1-naphthoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic complexities of the substituted naphthalene system. It elucidates the profound influence of the C1-carboxylic acid group, which acts as a powerful deactivating and directing substituent. We will explore the mechanistic underpinnings of key EAS reactions—nitration, halogenation, and sulfonation—supported by field-proven experimental protocols, quantitative data, and mechanistic diagrams. The causality behind regioselective outcomes, primarily substitution at the C5 and C8 positions, is analyzed through the lens of carbocation intermediate stability. This guide aims to equip the practicing scientist with the authoritative knowledge required to predict, control, and implement these critical transformations in a laboratory setting.

Introduction: The Naphthalene Nucleus and the Challenge of C1-Substitution

Naphthalene, the simplest polycyclic aromatic hydrocarbon, presents a more complex landscape for electrophilic aromatic substitution (EAS) than benzene. Its two fused rings create electronically distinct positions: the C1, C4, C5, and C8 carbons (α-positions) are kinetically favored for electrophilic attack over the C2, C3, C6, and C7 carbons (β-positions). This preference is rooted in the superior stability of the Wheland intermediate formed during α-attack, which preserves a complete benzene sextet in one of the rings.[1][2]

The introduction of a substituent, such as a carboxylic acid group at the C1 position to form 1-naphthoic acid, fundamentally alters this landscape. The -COOH group is a potent electron-withdrawing group, exerting its influence through both resonance and inductive effects.[3] This creates two significant consequences for further EAS reactions:

-

Deactivation: The carboxylic acid group withdraws electron density from the entire naphthalene ring system, making it significantly less nucleophilic and thus less reactive towards electrophiles than unsubstituted naphthalene.[4]

-

Directional Influence: The group directs incoming electrophiles to specific positions, a phenomenon that is more complex than the simple ortho/para vs. meta direction observed in substituted benzenes.

This guide will dissect these effects to provide a clear and actionable understanding of how to approach the electrophilic substitution of this important synthetic intermediate.

The Directing Effect of the 1-Carboxylic Acid Group: A Mechanistic Rationale

The -COOH group is a powerful deactivating meta-director in benzene chemistry.[3][4] In the naphthalene system, its deactivating nature persists, but the directing effect is channeled towards the unsubstituted ring. Electrophilic attack is overwhelmingly directed to the C5 and C8 positions .[5]

The rationale for this regioselectivity lies in the relative stability of the cationic Wheland intermediates (also known as arenium ions or sigma complexes) formed upon attack at different positions.[6][7] The deactivating -COOH group destabilizes any intermediate where the positive charge is placed on or near the carbon atom to which it is attached (the ipso carbon) or in the same ring. Therefore, attack on the substituted ring (at C2, C3, or C4) is highly disfavored.

Attack on the remote ring is preferred. Let's analyze the key resonance structures for attack at the C5 (α) versus C6 (β) positions:

-

Attack at C5 (and C8): The resulting carbocation intermediate is stabilized by resonance structures that keep the positive charge distributed within the remote ring and, crucially, preserve the aromatic sextet of the substituted ring containing the deactivating -COOH group. This is the most stable and therefore lowest energy pathway.

-

Attack at C6 (and C7): The resonance forms for this intermediate are less stable as they disrupt the aromaticity of both rings to a greater extent.

This energetic preference strongly favors substitution at the C5 and C8 positions.

Caption: Logical workflow for predicting EAS regioselectivity.

Key Electrophilic Aromatic Substitution Reactions

Nitration

Nitration introduces a nitro (-NO₂) group and is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). Due to the deactivating nature of the -COOH group, forcing conditions are often required. The primary products are 5-nitro-1-naphthoic acid and 8-nitro-1-naphthoic acid.

Mechanism: The reaction proceeds via the standard EAS mechanism.[8] The nitronium ion is attacked by the π-system of the naphthalene ring, preferentially at the C5 or C8 position, to form a resonance-stabilized Wheland intermediate. A base (such as HSO₄⁻ or H₂O) then abstracts a proton from the carbon bearing the new nitro group, restoring aromaticity.

Caption: Standard experimental workflow for nitration.

Field-Proven Protocol: Synthesis of 5-Nitro-1-naphthoic Acid [9]

-

Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, place concentrated sulfuric acid and cool the flask in an ice-salt bath to 0-5°C.

-

Substrate Addition: Slowly add 1-naphthoic acid in portions to the cooled, stirred sulfuric acid, ensuring the temperature does not exceed 10°C.

-

Nitration: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature below 10°C. Causality: This slow, cold addition is critical to control the highly exothermic reaction and prevent unwanted side reactions or thermal decomposition.[10]

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours to ensure the reaction goes to completion. Monitor progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to remove residual acid.

-

Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol or acetic acid, to yield the purified nitro-1-naphthoic acid isomers. The isomers can often be separated by fractional crystallization or chromatography.

Quantitative Data: Nitration of Naphthoic Acid Derivatives

| Substrate | Conditions | Major Products | Yield | Reference |

| 8-Chloro-1-naphthoic acid | Fuming HNO₃ | 8-Chloro-5-nitro-1-naphthoic acid | Good | [9] |

| 1-Naphthoic acid | HNO₃/H₂SO₄ | 5-Nitro- & 8-Nitro-1-naphthoic acid | N/A | [9] |

Halogenation

Halogenation introduces a halogen atom (Br, Cl) onto the aromatic ring. The reaction typically requires a Lewis acid catalyst (e.g., FeBr₃ for bromination) to polarize the halogen molecule and generate a more potent electrophile. Similar to nitration, substitution occurs primarily at the C5 and C8 positions.

Field-Proven Protocol: Bromination of 8-Bromo-1-naphthoic Acid [9]

This protocol illustrates the principle on a related substrate, where the existing bromo group further influences the outcome but the conditions are representative.

-

Setup: Place 8-bromo-1-naphthoic acid (2.0 g) and glacial acetic acid (5 mL) in a sealed tube.

-

Reagent Addition: Carefully add bromine (0.7 mL).

-

Reaction: Heat the sealed tube to 150°C for 2 hours. Causality: The high temperature and sealed vessel are necessary to overcome the deactivation of the ring and achieve a reasonable reaction rate.

-

Isolation: After cooling, the product, 5,8-dibromo-1-naphthoic acid, can be isolated and purified by recrystallization. This reaction achieved a 57% yield.[9]

Sulfonation

Sulfonation, the introduction of a sulfonic acid (-SO₃H) group, is typically performed using fuming sulfuric acid (oleum) or chlorosulfonic acid.[11][12] This reaction is often reversible, and the product distribution can be influenced by temperature (kinetic vs. thermodynamic control). For deactivated systems like 1-naphthoic acid, the reaction will favor substitution on the unsubstituted ring.

Field-Proven Protocol: General Sulfonation of a Naphthalene Derivative [11]

-

Dissolution: Dissolve 1-naphthoic acid in an inert solvent such as toluene or 1,1,2-trichloroethane at a controlled temperature (e.g., 0°C).[11][12]

-

Reagent Addition: Add chlorosulfonic acid dropwise to the solution while maintaining a low temperature (-20°C to +20°C).[11] Causality: Using an inert solvent and low temperature helps to control the reactivity of the potent sulfonating agent and improve the selectivity for the desired monosulfonated product.

-

Reaction: After addition, the reaction may be continued at a higher temperature (e.g., 80°C) for several hours to drive the reaction to completion.[11][12]

-

Isolation: The product, being a sulfonic acid, is often insoluble in the organic solvent and can be isolated by filtration.[11] The resulting product would be a mixture of 5-sulfo- and 8-sulfo-1-naphthoic acids.

Synthetic Utility and Conclusion

The ability to selectively functionalize the 1-naphthoic acid core at the C5 and C8 positions is of significant synthetic value. These positions are sterically hindered (peri positions), and their functionalization can impart unique structural and electronic properties to molecules. The resulting substituted naphthoic acids are versatile intermediates in the synthesis of dyes, pharmaceuticals, and advanced materials. For drug development professionals, understanding this regioselectivity is crucial for designing synthetic routes to complex naphthalene-based scaffolds.

References

- SANDOZ LTD. (1985). Method for producing 1-naphthol-4-sulphonic acid.

-

Wikipedia. (n.d.). Naphthalene-1-sulfonic acid. Retrieved from [Link]

-

Le-Dévédec, F., et al. (2021). Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning. ChemRxiv. [Link]

-

Rule, H. G., Pursell, W., & Brown, R. R. H. (1934). Derivatives of 8-Bromo- and 8-Chloro-1-naphthoic Acids and their Orientation by Dehalogenation. Journal of the Chemical Society (Resumed), 168. [Link]

- SANDOZ LTD. (1984). Preparation of 1-naphthol-4-sulphonic acid.

-

BDMAEE. (2024). naphthalene-1-sulfonic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

Online Organic Chemistry Tutor. (n.d.). Why Naphthalene undergoes electrophilic aromatic substitution at position 1 not 2? Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 14.1: Overview. Retrieved from [Link]

-

Bhattacharya, S. (2018). Directing Group‐Assisted C H Bond Functionalization on the Naphthalene. The Chemical Record. [Link]

-

Bera, M., et al. (2023). Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold. Journal of the American Chemical Society. [Link]

-

Naphthalene Substitution. (n.d.). Resonance. [Link]

-

Wikipedia. (n.d.). 1-Naphthoic acid. Retrieved from [Link]

-

Ashenhurst, J. (2017). Electrophilic Aromatic Substitution: The Mechanism. Master Organic Chemistry. [Link]

-

Lumen Learning. (n.d.). 14.1. Overview | Organic Chemistry II. Retrieved from [Link]

-

ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

NITRATION. (n.d.). vpscience.org. [Link]

-

Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. [Link]

-

YouTube. (2018). Electrophilic aromatic substitution: meta directors. [Link]

-

Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. [Link]

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Salgaonkar, et al. (2018). Environmentally Benign Electrophilic Halogenation of Naphthalenes by H2O2—Alkali Metal Halides in An Aqueous Cationic Micellar Media. Green and Sustainable Chemistry. [Link]

-

Wikipedia. (n.d.). Naphthionic acid. Retrieved from [Link]

-

ACS Publications. (2020). Unusual Rearrangement of a 1,8-Naphthalene Derivative. The Journal of Organic Chemistry. [Link]

-

Quora. (2018). Why is the carboxylic group in benzoic group a meta-directing group? Retrieved from [Link]

-

DTIC. (n.d.). STUDIES IN THE HALOGENATION OF ALIPHATIC COMPOUNDS. [Link]

-

PubChem. (n.d.). 1-Naphthoic acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Electrophilic aromatic substitution of napthalene. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1983). Electrophilic aromatic substitution. Part 31. The kinetics and products of nitration of naphthalene, biphenyl, and some reactive monocyclic aromatic substrates in aqueous phosphoric acid containing nitric acid or propyl nitrate. [Link]

Sources

- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. quora.com [quora.com]

- 4. youtube.com [youtube.com]

- 5. Topslot118 - Alternatif Login Situs Slot Gacor Termurah Main Bet 200 Jamin Pasti Wd [bombaytechnologist.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 14.1. Overview | Organic Chemistry II [courses.lumenlearning.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 44. Derivatives of 8-bromo- and 8-chloro-1-naphthoic acids and their orientation by dehalogenation and decarboxylation - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. vpscience.org [vpscience.org]

- 11. US4540525A - Method for producing 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]

- 12. GB2137621A - Preparation of 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Directing Effects in the Nitration of 1-Naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselectivity of electrophilic aromatic substitution is a cornerstone of synthetic organic chemistry, particularly in the functionalization of complex aromatic systems. Naphthalene, a simple polycyclic aromatic hydrocarbon, presents a more nuanced reactivity pattern compared to benzene, offering multiple non-equivalent positions for substitution. When a substituent is introduced onto the naphthalene ring, as in 1-naphthoic acid, the directing effects governing the position of subsequent functionalization become a subject of critical importance for rational molecular design and synthesis.

This technical guide provides a comprehensive exploration of the directing effects in the nitration of 1-naphthoic acid. We will delve into the electronic and steric factors that control the regiochemical outcome of this reaction, offering a mechanistic rationale for the observed product distribution. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing both fundamental understanding and practical insights.

Fundamental Principles: Electrophilic Substitution on Naphthalene

Naphthalene is more reactive than benzene towards electrophilic aromatic substitution.[1] This enhanced reactivity is due to the lower loss of resonance stabilization energy in the formation of the intermediate carbocation (arenium ion). The naphthalene ring system has two non-equivalent positions for monosubstitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7).

Kinetic control generally favors substitution at the α-position.[2][3] The reasoning lies in the stability of the carbocation intermediate. Attack of an electrophile at the α-position results in an arenium ion that is stabilized by a greater number of resonance structures that preserve the aromaticity of the second ring.[3][4][5] In contrast, attack at the β-position leads to an intermediate where maintaining the aromatic sextet of the adjacent ring is possible in fewer resonance contributors.[3] Consequently, the activation energy for α-substitution is lower, leading to it being the kinetically favored pathway.[2]

The Directing Effects of the Carboxyl Group on the Naphthalene Ring

The carboxyl group (-COOH) is a well-characterized deactivating and meta-directing substituent in electrophilic aromatic substitution on a benzene ring.[6][7][8] Its influence stems from two primary electronic effects:

-

Inductive Effect (-I): The oxygen atoms of the carboxyl group are highly electronegative, withdrawing electron density from the aromatic ring through the sigma bond framework. This inductive withdrawal deactivates the entire ring towards electrophilic attack.

-

Resonance Effect (-M or -R): The carboxyl group can also withdraw electron density via resonance, further deactivating the ring. This effect is most pronounced at the ortho and para positions.

In the context of 1-naphthoic acid, the -COOH group at the C1 position deactivates the naphthalene ring system. The deactivating influence is strongest on the ring to which it is attached (the substituted ring). As a result, electrophilic attack is more likely to occur on the unsubstituted (second) ring.

The directing effect of the carboxyl group, in concert with the inherent reactivity of the naphthalene nucleus, dictates the position of nitration. On the unsubstituted ring, the α-positions (C5 and C8) are the most activated sites for electrophilic attack. The β-positions (C6 and C7) are less favored. Therefore, the nitration of 1-naphthoic acid is expected to primarily yield a mixture of 5-nitro-1-naphthoic acid and 8-nitro-1-naphthoic acid .

Steric Considerations

A significant factor influencing the ratio of 5-nitro to 8-nitro isomers is steric hindrance. The C8 position is a peri-position relative to the C1 carboxyl group. This proximity can lead to considerable steric strain between the carboxyl group and an incoming nitro group at the C8 position.[9] This steric clash can raise the activation energy for attack at C8, potentially favoring the formation of the 5-nitro isomer, where the nitro group is more remote from the carboxyl substituent.

Mechanistic Overview of Nitration

The nitration of 1-naphthoic acid proceeds via the classical electrophilic aromatic substitution mechanism. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[10]

-

Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[4][10][11]

-

Electrophilic Attack: The π-electron system of the naphthalene ring attacks the nitronium ion. As discussed, this attack preferentially occurs at the C5 and C8 positions of the unsubstituted ring. This step is the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate (a Wheland intermediate or arenium ion).

-

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrated product.

Experimental Protocols and Product Distribution

The precise ratio of 5-nitro-1-naphthoic acid to 8-nitro-1-naphthoic acid can be influenced by reaction conditions such as temperature, reaction time, and the specific nitrating agent employed.

Illustrative Experimental Protocol

The following is a generalized procedure for the nitration of 1-naphthoic acid based on standard laboratory practices for aromatic nitration.[2]

Caution: This procedure involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid.[2] Maintain the temperature below 10°C during the addition.

-

Reaction Setup: Dissolve 1-naphthoic acid in a suitable solvent, such as concentrated sulfuric acid, in a separate reaction flask cooled in an ice bath.

-

Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the solution of 1-naphthoic acid, ensuring the reaction temperature does not exceed 5-10°C.[2]

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. The precipitated product can then be collected by filtration, washed with cold water until the washings are neutral, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.

Expected Product Distribution

While the exact isomer distribution is dependent on the specific reaction conditions, a general outcome can be predicted based on the principles outlined above.

| Product | Predicted Major/Minor | Rationale |

| 5-Nitro-1-naphthoic acid | Major | Electronic activation of the C5 (α) position. Less steric hindrance compared to the C8 position. |

| 8-Nitro-1-naphthoic acid | Major | Electronic activation of the C8 (α) position. Steric hindrance from the peri-carboxyl group may reduce its yield relative to the 5-isomer. |

| Other Isomers | Minor/Trace | Substitution on the substituted ring is disfavored due to the deactivating effect of the carboxyl group. Substitution at β-positions is electronically disfavored. |

A high-throughput experimentation study has been conducted on the nitration of 1-naphthoic acid, which could provide more detailed quantitative data on the product distribution under a variety of conditions.[12]

Visualization of a Key Mechanistic Step

The following diagram illustrates the resonance stabilization of the carbocation intermediate formed during electrophilic attack at the C5 position of 1-naphthoic acid.

Caption: Resonance forms of the arenium ion from C5 attack.

Conclusion

The nitration of 1-naphthoic acid is a classic example of how multiple factors—the inherent reactivity of a polycyclic aromatic system, the electronic effects of a deactivating substituent, and steric constraints—collectively govern the outcome of an electrophilic aromatic substitution reaction. The carboxyl group at C1 deactivates the ring to which it is attached and directs the incoming nitronium ion to the unsubstituted ring. The kinetic preference for attack at the α-positions leads to the formation of 5-nitro-1-naphthoic acid and 8-nitro-1-naphthoic acid as the major products. The interplay of electronics and sterics, particularly the peri interaction at the C8 position, is crucial in determining the final isomer ratio. A thorough understanding of these directing effects is indispensable for the strategic design and synthesis of substituted naphthalene derivatives for applications in drug discovery and materials science.

References

- Benchchem. Regioselective Nitration of Substituted Naphthalenes. Technical Support Center.

- ECHEMI.

- YouTube.

- NIH.

- Chemistry LibreTexts. Directing Effects.

- Mastering Organic Chemistry.

- ChemRxiv.

- Chemistry LibreTexts.

- Save My Exams. Directing Effects.

- Fundamentals of Organic Chemistry. 8.6 Substituent Effects in Electrophilic Substitutions.

- YouTube. 22.

- Study.com.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. youtube.com [youtube.com]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. savemyexams.com [savemyexams.com]

- 8. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 9. Unusual Rearrangement of a 1,8-Naphthalene Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Historical Synthesis of Nitronaphthalenes: From Classical Methods to Modern Innovations

Introduction: The Enduring Significance of Nitronaphthalenes

Nitronaphthalenes, organic compounds based on a naphthalene backbone functionalized with one or more nitro groups, have been a cornerstone of industrial and synthetic chemistry for over a century. Their journey from the early days of coal tar chemistry to modern materials science and drug development is a compelling narrative of evolving chemical understanding and technological advancement. Historically, their primary importance was as crucial intermediates in the synthesis of dyes and explosives.[1] The reduction of the nitro group to an amine provides access to a vast array of naphthalenic amines, which are precursors to the vibrant azo dyes that defined the chemical industry of the late 19th and early 20th centuries.

In contemporary research, nitronaphthalenes and their derivatives continue to be of significant interest. They are investigated for their diverse biological activities, which range from toxicological profiles as environmental contaminants to potential therapeutic applications.[2] Their unique electronic and structural properties also make them valuable building blocks in the synthesis of advanced materials and pharmaceuticals. This guide provides an in-depth exploration of the historical and evolving methods for the synthesis of nitronaphthalenes, offering field-proven insights for researchers, scientists, and professionals in drug development.

The Classical Era: Mixed Acid Nitration of Naphthalene

The foundational method for synthesizing nitronaphthalenes is the electrophilic aromatic substitution of naphthalene using a "mixed acid" of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2][3] This approach, rooted in the 19th century, remains a widely taught and practiced method due to its simplicity and effectiveness.

The Underlying Mechanism and Regioselectivity

The nitration of naphthalene is a quintessential example of an electrophilic aromatic substitution reaction. The key to this transformation is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.

The subsequent attack of the nitronium ion on the electron-rich naphthalene ring is the rate-determining step. Naphthalene offers two distinct positions for substitution: the α-position (C1) and the β-position (C2). The reaction exhibits a strong preference for the α-position, a phenomenon dictated by the relative stability of the resulting carbocation intermediate, often referred to as a Wheland intermediate or arenium ion.[4]